(E)-3,7-dimethyl-2-(2-(4-nitrobenzylidene)hydrazinyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3,7-dimethyl-2-(2-(4-nitrobenzylidene)hydrazinyl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core structure substituted with a hydrazinyl group and a nitrobenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,7-dimethyl-2-(2-(4-nitrobenzylidene)hydrazinyl)quinoline typically involves a multi-step reaction sequence. One common method includes the condensation of 3,7-dimethylquinoline-2-carbaldehyde with 4-nitrobenzylidenehydrazine under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-3,7-dimethyl-2-(2-(4-nitrobenzylidene)hydrazinyl)quinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The hydrazinyl group can be oxidized to form corresponding azides or other nitrogen-containing functional groups.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Azide derivatives.
Substitution: Nitro or halogen-substituted quinoline derivatives.
Scientific Research Applications
(E)-3,7-dimethyl-2-(2-(4-nitrobenzylidene)hydrazinyl)quinoline has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-3,7-dimethyl-2-(2-(4-nitrobenzylidene)hydrazinyl)quinoline involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could result from the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(2-benzylidene-1-phenylhydrazinyl)pyridine
- (E)-N,N-dimethyl-4-(2-phenyl-2-(pyridin-2-yl)hydrazono)methyl)aniline
- (E)-2-(2-(4-chlorobenzylidene)-1-phenylhydrazinyl)pyridine
Uniqueness
(E)-3,7-dimethyl-2-(2-(4-nitrobenzylidene)hydrazinyl)quinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of both the nitrobenzylidene and hydrazinyl groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
3,7-dimethyl-N-[(E)-(4-nitrophenyl)methylideneamino]quinolin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-12-3-6-15-10-13(2)18(20-17(15)9-12)21-19-11-14-4-7-16(8-5-14)22(23)24/h3-11H,1-2H3,(H,20,21)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAYQAIYCKJFRI-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=N2)NN=CC3=CC=C(C=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(C(=N2)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.